3-(4-Aminopiperidin-1-yl)propanamide;dihydrochloride

Description

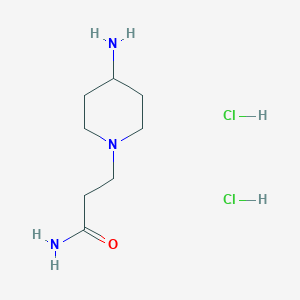

3-(4-Aminopiperidin-1-yl)propanamide dihydrochloride is a synthetic organic compound featuring a 4-aminopiperidine core linked to a propanamide group. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and industrial applications . The compound is commercially available with purities ≥95% and is classified as an industrial-grade intermediate, likely used in drug discovery or agrochemical research .

Properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)propanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c9-7-1-4-11(5-2-7)6-3-8(10)12;;/h7H,1-6,9H2,(H2,10,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJBPZRGOYTMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)propanamide;dihydrochloride typically involves the reaction of 4-aminopiperidine with acrylamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)propanamide;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(4-aminopiperidin-1-yl)propanamide dihydrochloride are compared below with analogous 4-aminopiperidine derivatives. Key differences lie in substituent groups, molecular weight, solubility, and applications.

Table 1: Physicochemical and Functional Comparison

*Calculated molecular weight based on formula C₈H₁₇Cl₂N₃O.

Structural and Functional Insights:

Core Modifications: The target compound’s propanamide chain distinguishes it from derivatives with pyridine (e.g., APN ), chloropyridinone (e.g., ), or ester groups (e.g., ). The amide group may confer hydrogen-bonding capacity, influencing receptor binding in drug candidates . Dihydrochloride salts universally improve water solubility, critical for bioavailability in pharmaceutical formulations .

Molecular Weight and Bioactivity: Lower molecular weight compounds (e.g., 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride, 228.12 g/mol) are preferred for blood-brain barrier penetration in CNS drug development , while bulkier derivatives (e.g., 340.67 g/mol chloropyridinyl analog) may target peripheral receptors .

Applications :

- Pharmaceutical Intermediates : The target compound and its analogs are building blocks for dopamine D3 receptor ligands (e.g., ) and kinase inhibitors .

- Industrial Use : High-purity dihydrochloride salts (≥95%) are marketed for agrochemical and material science research .

Safety and Handling :

- Piperidine derivatives with dihydrochloride groups require stringent safety protocols (e.g., ventilation, protective gear) due to irritant properties .

Biological Activity

3-(4-Aminopiperidin-1-yl)propanamide; dihydrochloride, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuropharmacology. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The dihydrochloride form enhances its solubility and bioavailability, critical factors for pharmacological efficacy.

Anticancer Activity

Research has indicated that derivatives of piperidine, including 3-(4-Aminopiperidin-1-yl)propanamide; dihydrochloride, exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxicity against various cancer cell lines, including prostate and glioblastoma cells. These compounds often target the PI3K-PKB-mTOR signaling pathway , which is frequently dysregulated in cancers.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC3 (Prostate) | 0.78 | PKB inhibition |

| Compound B | U87MG (Glioblastoma) | 1.5 | Induction of apoptosis |

| 3-(4-Aminopiperidin-1-yl)propanamide; dihydrochloride | FaDu (Hypopharyngeal) | Not specified | Cytotoxicity via apoptosis induction |

Neuropharmacological Effects

The compound also shows potential in treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) suggests it may improve cholinergic transmission, which is often impaired in Alzheimer's patients.

Table 2: Neuropharmacological Effects

| Compound Name | Target Enzyme | IC50 (µM) | Effect on Cholinergic Transmission |

|---|---|---|---|

| 3-(4-Aminopiperidin-1-yl)propanamide; dihydrochloride | Acetylcholinesterase | 0.5 | Inhibition leading to increased ACh levels |

| Compound C | Butyrylcholinesterase | 0.7 | Moderate inhibition |

Case Study 1: Anticancer Efficacy

In a preclinical study, 3-(4-Aminopiperidin-1-yl)propanamide; dihydrochloride was tested against human cancer xenografts in nude mice. Results indicated significant tumor growth inhibition compared to control groups, with observed mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Potential

A study assessing the neuroprotective effects of the compound in a rat model of Alzheimer's disease showed that treatment led to improved cognitive function and reduced amyloid-beta plaque formation, indicating a potential role in disease modification.

Mechanistic Insights

The biological activity of 3-(4-Aminopiperidin-1-yl)propanamide; dihydrochloride can be attributed to its interaction with specific molecular targets:

- PKB Inhibition : The compound selectively inhibits PKB, a kinase involved in cell survival and proliferation pathways.

- Cholinergic Modulation : By inhibiting AChE, it increases acetylcholine levels, enhancing synaptic transmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.